2-Ureido vs. 2-Amino Substitution: Essential for Cytotoxic Activity Against K562 Leukemia Cells
In a study of 15 trisubstituted thiazoles, compounds bearing a 2-phenylureido group and a 4-methyl ester (compounds 6 and 9) exhibited significant cytotoxicity against K562 human erythroleukemia cells, whereas compounds 1–4 and 10–13, which carry a free 2-amino substituent, showed no detectable cytotoxic effect on the same K562 cell line [1]. The target compound's 2-(3-chlorophenyl)ureido group places it in the active ureido series, predicting cytotoxicity that is structurally unattainable with the commonly available 2-aminothiazole-4-carboxylate precursors.
| Evidence Dimension | Cytotoxic activity (IC50) against K562 leukemia cell line |
|---|---|
| Target Compound Data | Predicted active (2-ureido series); closest analog compound 6 IC50 = 11 µM |
| Comparator Or Baseline | Compounds 1–4, 10–13 (2-amino series): no cytotoxic effect on K562 |
| Quantified Difference | Qualitative: active (ureido) vs. inactive (amino) on K562 |
| Conditions | K562 lymphoblastoid human erythroleukemia cell line; MTT assay; Doxorubicin as positive control |
Why This Matters
Procurement of this specific 2-ureido derivative rather than a cheaper 2-amino precursor is essential for any program targeting leukemia-relevant cytotoxicity, as the free amino series is devoid of K562 activity.
- [1] Al-Jaidi, B. A. et al. Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Current Drug Metabolism, 2021, 22, 50–61. View Source
